N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-19-10-16(17-11-19)23(21,22)18-9-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,10-11,15,18,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHKKGGFCNXXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative through Friedel-Crafts acylation.
Imidazole Ring Formation: The imidazole ring is synthesized via a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole have been tested for their efficacy against human solid tumors, demonstrating promising results in inhibiting tumor growth .
Carbonic Anhydrase Inhibition
The compound has been investigated as an inhibitor of human carbonic anhydrases (CAs), which are crucial enzymes involved in regulating pH and fluid balance in biological systems. Specific sulfonamide derivatives have shown competitive inhibition of these enzymes, suggesting that this compound could be developed as a therapeutic agent for conditions such as glaucoma and edema .
Nrf2 Activation
Activation of the Nrf2 pathway has been proposed as a therapeutic strategy for various diseases associated with oxidative stress and inflammation. Compounds similar to this compound have been shown to activate Nrf2, leading to increased expression of cytoprotective enzymes. This property positions the compound as a potential candidate for treating chronic inflammatory diseases and neurodegenerative disorders .
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various imidazole derivatives, including this compound, against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Carbonic Anhydrase Inhibition
In another investigation, researchers synthesized several sulfonamide derivatives and tested their inhibitory effects on human carbonic anhydrases. The findings revealed that certain derivatives exhibited high affinity towards CA II, suggesting that this compound could be optimized for enhanced potency.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core structure : 1-Methyl-1H-imidazole-4-sulfonamide.
- Substituents : Naphthalen-1-yl group attached via a hydroxyethyl linker.
Comparative Compounds
Farnesyltransferase Inhibitor (Compound 1aj, )
- Structure: Contains a 1-methyl-1H-imidazole-4-sulfonamide core but substituted with a furan-2-ylmethyl group and a cyanophenyl-imidazolemethyl amine .
- Functional differences: Lacks the naphthalene and hydroxyethyl groups but includes a furan ring and cyanophenyl moiety.
- Activity : Demonstrated potency as a mammalian farnesyltransferase inhibitor, suggesting sulfonamide-imidazole derivatives’ relevance in enzyme targeting.
SARS-CoV-2 Inhibitors ()
- Structure : Piperidine-4-carboxamides with naphthalen-1-yl-ethyl substituents .
- Functional differences : Replaces sulfonamide with carboxamide and uses a piperidine ring instead of imidazole.
- Activity : Reported antiviral activity against SARS-CoV-2, highlighting the naphthalen-1-yl group’s role in viral target engagement.
Diazole Derivatives ()
- Structure : Tri- and diphenyl-substituted imidazoles with naphthalen-2-yl or biphenyl groups .
- Functional differences : Lack sulfonamide and hydroxyethyl groups; focus on aromatic stacking via phenyl rings.
Imidazolone Derivative (Compound 34n, )
- Structure : 1-Ethyl-4-((naphthalen-1-yloxy)methyl)-1H-imidazol-2(3H)-one .
- Functional differences : Replaces sulfonamide with a lactam (imidazolone) and uses a naphthalen-1-yloxy methyl group.
- Synthesis : Utilizes photoredox catalysis, a modern method contrasting with classical approaches for sulfonamide synthesis.
Key Research Findings and Implications
- Sulfonamide vs. Carboxamide : Sulfonamide groups (target, Compound 1aj) may offer stronger hydrogen-bonding capacity compared to carboxamides (), influencing target selectivity .
- Naphthalene Utility : The naphthalen-1-yl group is recurrent in antiviral and enzyme-targeting compounds, underscoring its pharmacological relevance .
- Synthetic Flexibility : Diverse methods (e.g., photoredox catalysis, reductive amination) enable functional group diversification, critical for optimizing drug-like properties .
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 318.39 g/mol. The structure features a naphthalene moiety linked to an imidazole ring through a hydroxyethyl chain, with a sulfonamide functional group that is crucial for its biological activity.
Research indicates that sulfonamides often exert their effects through inhibition of specific enzymes or pathways. The biological activity of this compound is primarily attributed to its role as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
A study reported that this compound acts as a medium to high nanomolar inhibitor of human carbonic anhydrases, specifically targeting isoforms hCA I and hCA II. The inhibition constants (Ki) for these isoforms were found to be in the range of 10–100 nM, indicating significant potential for therapeutic applications in conditions like glaucoma and edema where CA inhibition is beneficial .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
- Antiviral Studies : In a patent study focusing on antiviral compounds, this compound was highlighted for its potential against RNA viruses. The compound's mechanism involves disruption of viral replication pathways, making it a candidate for further development in antiviral therapies .
- Cytotoxicity Assessments : A series of experiments conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. These findings suggest its potential role as an adjunct in cancer treatment regimens .
- Oxidative Stress Mitigation : Research has shown that the compound possesses antioxidant properties, effectively scavenging free radicals and reducing oxidative damage in vitro. This activity may contribute to its protective effects in cellular models exposed to oxidative stress .
Q & A
Q. What are the common synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide?
Methodological Answer:
- Nucleophilic Substitution : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 2-amino-2-(naphthalen-1-yl)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Cycloaddition Strategies : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly, as demonstrated in analogous triazole-containing sulfonamides (e.g., tert-butanol/water solvent system, Cu(OAc)₂ catalyst) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH gradients) or recrystallization (ethanol) ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons/carbons (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for C=O in similar sulfonamides) .
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1300 cm⁻¹, imidazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency, while tert-butanol/water mixtures improve CuAAC kinetics .
- Catalyst Screening : Test Cu(I)/Cu(II) salts (e.g., Cu(OAc)₂ vs. CuSO₄·5H₂O) for cycloaddition efficiency; 10 mol% Cu(OAc)₂ achieved 78% yield in analogous syntheses .
- Temperature Control : Maintain 25–50°C to balance reaction rate and side-product formation .
Q. What in vitro assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Target bacterial dihydropteroate synthase (DHPS) or viral proteases, using spectrophotometric monitoring of substrate conversion (e.g., IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative pathogens .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Replication : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Structural Verification : Reconfirm compound identity via X-ray crystallography (SHELXL refinement ) to rule out batch-specific impurities .
- Statistical Analysis : Use multivariate regression to isolate confounding variables (e.g., solvent DMSO% in cell assays) .
Q. What computational approaches aid in studying its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in DHPS or viral protease active sites (PDB: 7AE for sulfonamide-enzyme interactions ).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on substituent effects (e.g., naphthalene vs. biphenyl groups) to prioritize synthetic targets .
Q. How to evaluate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–80°C for 1–7 days; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs); quantify intact compound using LC-MS/MS .
Specialized Methodological Considerations
Q. What strategies enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- Positional Isomerism : Compare naphthalen-1-yl vs. naphthalen-2-yl derivatives to map steric/electronic effects .
- Functional Group Swapping : Replace sulfonamide with carboxamide or introduce halogen substituents (e.g., 4-Cl for increased lipophilicity) .
- Bioisosteres : Substitute imidazole with triazole or benzimidazole cores to modulate target affinity .
Q. Best practices for crystallographic structure determination?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
